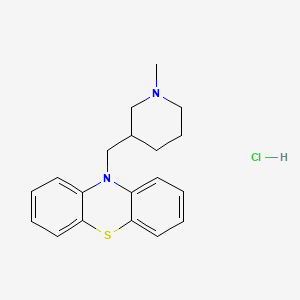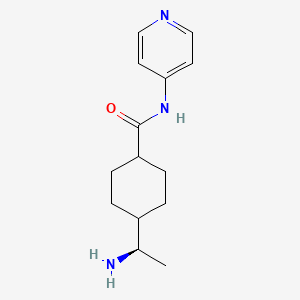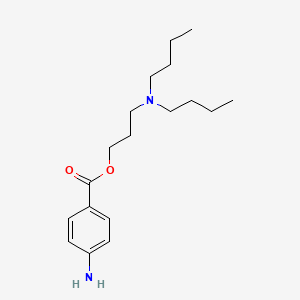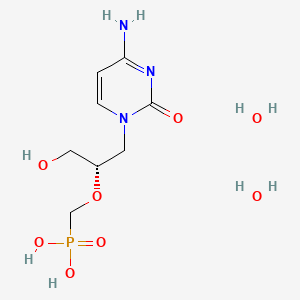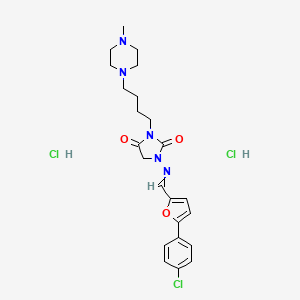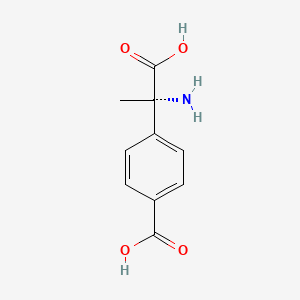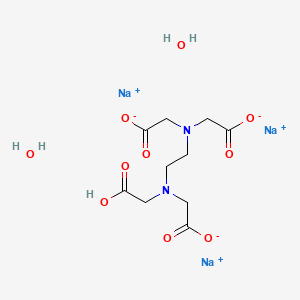
ゾスッキダー三塩酸塩
概要
説明
LY 335979, also known as zosuquidar, is an experimental antineoplastic drug. It is a potent inhibitor of P-glycoproteins, which are trans-membrane proteins that pump foreign substances out of cells in an ATP-dependent manner. This compound has been studied for its potential to overcome multi-drug resistance in cancer cells by inhibiting the efflux pump and restoring sensitivity to chemotherapeutic agents .
科学的研究の応用
LY 335979 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of P-glycoproteins.
Biology: The compound is studied for its ability to modulate multi-drug resistance in cancer cells.
Medicine: LY 335979 has been investigated in clinical trials for its potential to enhance the efficacy of chemotherapeutic agents in treating cancers like acute myeloid leukemia.
Industry: It is used in the development of new drugs targeting P-glycoprotein-mediated drug resistance
作用機序
LY 335979 exerts its effects by inhibiting P-glycoproteins, which are responsible for pumping foreign substances out of cells. By inhibiting these proteins, LY 335979 prevents the efflux of chemotherapeutic agents from cancer cells, thereby restoring their sensitivity to these drugs. The compound binds with high affinity to P-glycoproteins and reverses drug resistance in vitro and in vivo .
Safety and Hazards
生化学分析
Biochemical Properties
Zosuquidar Trihydrochloride interacts with P-glycoproteins, inhibiting their function . P-glycoproteins are known to pump out therapeutic molecules before they can reach their target, effectively making the cancer cells multi-drug resistant . By inhibiting P-glycoproteins, Zosuquidar Trihydrochloride restores sensitivity to chemotherapeutic agents .
Cellular Effects
Zosuquidar Trihydrochloride has been found to restore drug sensitivity in all P-glycoprotein-expressing leukemia cell lines tested . It enhances the cytotoxicity of anthracyclines and gemtuzumab ozogamicin in primary acute myeloid leukemia (AML) blasts with active P-glycoprotein .
Molecular Mechanism
The molecular mechanism of Zosuquidar Trihydrochloride involves the inhibition of P-glycoproteins . These proteins pump foreign substances out of cells in an ATP-dependent fashion . When P-glycoprotein is inhibited by Zosuquidar Trihydrochloride, it prevents the efflux of therapeutic molecules, thereby restoring the sensitivity of the cancer cells to these molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, Zosuquidar Trihydrochloride has been found to have a modest decrease in clearance and a modest increase in the area under the curve of doxorubicin when doses exceeded 500 mg . This change was associated with enhanced leukopenia and thrombocytopenia but was without demonstrable clinical significance .
Metabolic Pathways
It is known that Zosuquidar Trihydrochloride inhibits P-glycoproteins , which play a crucial role in the transport of various substances across cellular membranes.
Transport and Distribution
Zosuquidar Trihydrochloride is known to inhibit P-glycoproteins , which are transmembrane proteins that pump foreign substances out of cells . This suggests that Zosuquidar Trihydrochloride may influence the transport and distribution of substances within cells and tissues.
Subcellular Localization
The subcellular localization of Zosuquidar Trihydrochloride is not explicitly documented. Given its role as a P-glycoprotein inhibitor , it is likely to interact with these proteins at the cell membrane, where P-glycoproteins are typically localized.
準備方法
The synthesis of LY 335979 involves several steps:
Cyclopropanation: Dibenzosuberone is treated with difluorocarbene, generated in situ from lithium chlorodifluoroacetate, to form 10,11-difluoromethanodibenzosuberone.
Reduction: The ketone is reduced with borohydride to produce a derivative with fused cyclopropyl and alcohol groups on the same side of the seven-membered ring.
Halogenation: This derivative is halogenated with 48% hydrobromic acid to position both groups anti.
Displacement: The bromide is displaced with pyrazine to form a quaternary compound.
Reduction: Sodium borohydride is used to reduce the aromaticity in the sidechain, giving the corresponding piperazine.
Epoxidation: The reaction of 5-hydroxyquinoline with ®-glycidyl nosylate affords ®-1-(5-quinolinyloxy)-2,3-epoxypropane.
化学反応の分析
LY 335979 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: Halogenation and subsequent displacement reactions are common in its synthesis.
Common Reagents and Conditions: Lithium chlorodifluoroacetate, borohydride, hydrobromic acid, pyrazine, and ®-glycidyl nosylate are frequently used in its reactions.
類似化合物との比較
LY 335979 is compared with other P-glycoprotein inhibitors such as tariquidar, elacridar, and laniquidar. While all these compounds inhibit P-glycoproteins, LY 335979 is unique due to its high potency and selectivity. It has a different selectivity profile compared to cyclosporin A and verapamil, making it a more effective modulator of P-glycoprotein-mediated multi-drug resistance .
Similar Compounds
- Tariquidar
- Elacridar
- Laniquidar
- Cyclosporin A
- Verapamil
特性
| { "Design of the Synthesis Pathway": "The synthesis of Zosuquidar can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": ["2,6-dichloro-9-((1,3-dihydroxy-2-propyl)amino)benzo[a]phenoxazine", "2-chloroethylamine hydrochloride", "sodium hydroxide", "potassium carbonate", "methyl iodide", "tetrabutylammonium iodide", "cyclohexane"], "Reaction": ["The starting material, 2,6-dichloro-9-((1,3-dihydroxy-2-propyl)amino)benzo[a]phenoxazine, is reacted with 2-chloroethylamine hydrochloride in the presence of sodium hydroxide to form an intermediate.", "The intermediate is then reacted with potassium carbonate and methyl iodide to form a quaternary ammonium salt.", "The quaternary ammonium salt is then treated with tetrabutylammonium iodide and cyclohexane to form Zosuquidar."] } | |
CAS番号 |
167465-36-3 |
分子式 |
C32H32ClF2N3O2 |
分子量 |
564.1 g/mol |
IUPAC名 |
(2R)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C32H31F2N3O2.ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;/h1-14,21,29-31,38H,15-20H2;1H/t21-,29-,30+,31?;/m1./s1 |
InChIキー |
VQJFFWJUYDGTQZ-MGUDINDMSA-N |
異性体SMILES |
C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl |
SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl |
正規SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl |
外観 |
Yellow solid powder |
その他のCAS番号 |
167465-36-3 |
ピクトグラム |
Irritant |
純度 |
> 98% |
同義語 |
(2R)-anti-5-(3-(4-(10,11-difluoromethanodibenzo-suber-5-yl)piperazin-1-yl)2-hydroxypropoxy)quinoline trihydrochloride LY 335979 LY335979 RS 33295-198 RS-33295-198 zosuquidar trihydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



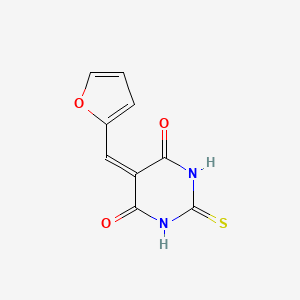
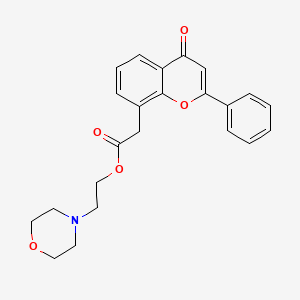

![N-[5-(2-imidazo[1,2-a]pyrimidinyl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B1662458.png)
